Lipophilicity Advantage Over Unsubstituted Analog
Calculated partition coefficients (cLogP) indicate that the introduction of the 2,4-difluorophenyl group significantly increases lipophilicity compared to the unsubstituted (1H-pyrazol-3-yl)methanol. This is a critical parameter for optimizing drug-like properties, particularly for targets requiring cellular or blood-brain barrier penetration. The target compound has a cLogP of 1.56 [1], while the unsubstituted analog (1H-pyrazol-3-yl)methanol has a cLogP of 0.57 [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | 1.56 |
| Comparator Or Baseline | (1H-pyrazol-3-yl)methanol: 0.57 |
| Quantified Difference | Increase of 0.99 log units |
| Conditions | Computational prediction using standard cLogP models. |
Why This Matters
This 0.99 log unit increase correlates with enhanced membrane permeability and is a key differentiator for SAR programs aiming to improve cellular potency and pharmacokinetic profiles.
- [1] PMC. Table 1, LogP data for compound from pubmed.ncbi.nlm.nih.gov. Log P: 1.2; CLogP: 1.5572. View Source
- [2] PubChem. (1H-Pyrazol-3-yl)methanol. Compound Summary. Computed Properties: XLogP3-AA. View Source
